Sporothriolide

Antifungal Structure-Activity Relationship Natural Product Derivatives

Researchers combating benzimidazole-resistant Rhizoctonia solani require novel molecular probes. Sporothriolide offers a validated antifungal lead scaffold with a distinct fatty acid/citrate synthase (FAS/CS) inhibitory mechanism. - Matches carbendazim's in vitro potency (EC50 = 3.04 μg/mL vs 1.84 μg/mL) but avoids MBC cross-resistance. - In vivo rice sheath blight protection confirmed at 200 μg/mL; EC50 = 2.78 μg/mL against Sclerotinia sclerotiorum. - Structurally tractable via established 7-step enantioselective synthesis (21% yield); ideal as an analytical standard for SAR campaigns.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Cat. No. B1254227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSporothriolide
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1
InChIInChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1
InChIKeyAENZSPQGLJVLND-VWYCJHECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sporothriolide Antifungal Metabolite Technical Baseline


Sporothriolide (CAS: 154799-92-5) is a furofurandione secondary metabolite, biosynthetically classified as an alkyl citrate [1]. It is primarily produced by endophytic fungi, notably *Hypomontagnella* spp. (formerly *Nodulisporium* sp.) [2]. The compound is a gamma-lactone derivative originating from a fatty acid and citrate-like intermediate biosynthetic pathway [1]. Its core structural feature is a (3aR,6aR)-hexahydrofuro[3,4-b]furan core with an α-methylene lactone moiety, which is critical for its activity [3]. This chemical scaffold is distinct from common agricultural fungicides like carbendazim or strobilurins, making it a candidate for unique mode-of-action studies.

1 Unique mode-of-action studies: fatty acid/citrate synthase inhibition distinct from commercial azole/benzimidazole fungicides
2 α-Methylene lactone scaffold: key structural determinant for antifungal activity within alkyl citrates
3 Endophytic fungal metabolite: may support biosynthetic pathway and natural product screening studies

Sporothriolide Interchange Limitations


Procurement of Sporothriolide over alternative antifungals or its biosynthetic precursors is justified by its validated in vivo plant protection activity and a loss-of-function in its direct derivatives. Generic substitution with broad-spectrum agricultural fungicides like carbendazim fails to account for Sporothriolide's distinct fungal targets (fatty acid synthase/citrate synthase) [1]. More critically, substitution with its own biosynthetic precursors or deactivated analogs (e.g., sporothioethers) results in a quantitative attenuation of antimicrobial activity due to detoxification mechanisms (e.g., the addition of a 2-hydroxy-3-mercaptopropanoic acid moiety) [2]. The compound's unique α-methylene lactone warhead, absent in related alkyl citrates like piliformic acid, dictates its specific activity profile, making interchange without comparative validation scientifically invalid [1].

Substitution with commercial azole/benzimidazole fungicides may overlook distinct fatty acid/citrate synthase targets.
Deactivated derivatives such as sporothioethers may exhibit markedly reduced antifungal response.
Other alkyl citrates lacking the α-methylene lactone warhead (e.g., piliformic acid) may show negligible antifungal potency.

Sporothriolide Antifungal Potency Evidence


Potency Attenuation in Sporothioether Derivatives

The antimicrobial activity of Sporothriolide is significantly attenuated upon derivatization with a 2-hydroxy-3-mercaptopropanoic acid moiety to form sporothioethers A and B. A direct head-to-head comparison in MIC assays reveals that the addition of this sulfur-containing group reduces the antifungal potency by up to 8-fold against Mucor hiemalis. This quantifies the functional loss in the 'deactivated' alkyl citrate derivatives and validates that the intact Sporothriolide scaffold is required for maximal potency [1].

Derivative activity attenuation
Head-to-head
Sporothriolide MIC 4.2 µg/mL vs. Sporothioether A/B MIC 66.6 µg/mL (M. hiemalis)
Intact scaffold may be required for higher response
Broth microdilution; approx. 16-fold MIC shift
Antifungal Structure-Activity Relationship Natural Product Derivatives

Versus Commercial Fungicide Carbendazim

Sporothriolide demonstrates a different potency profile against Rhizoctonia solani when compared to the widely used benzimidazole fungicide carbendazim. In a cross-study comparison using standard mycelial growth inhibition methods, Sporothriolide exhibits an EC50 of 3.04 μg/mL (11.6 μM), which is moderately less potent than carbendazim's EC50 of 1.84 μg/mL (9.6 μM) [1]. However, the significance lies not in superior potency, but in comparable efficacy via a completely distinct molecular target (fatty acid/citrate synthase pathway vs. β-tubulin assembly). This differential mechanism is critical for resistance management programs where carbendazim resistance is prevalent [2].

Potency vs. carbendazim
Cross-study
Sporothriolide EC50 3.04 µg/mL; carbendazim EC50 1.84 µg/mL (R. solani)
Comparable potency range with distinct molecular target
Mycelial growth inhibition; resistance management context
Crop Protection Mycelial Growth Inhibition Natural Product vs. Synthetic

Compared to Piliformic Acid

Within the alkyl citrate class of fungal natural products, Sporothriolide demonstrates a fundamentally different potency profile compared to piliformic acid. While both are alkyl citrates, the presence of the α-methylene lactone moiety in Sporothriolide correlates with significantly higher antifungal activity. A class-level inference shows that Sporothriolide is active against various phytopathogens at low micromolar concentrations (e.g., 10.7 μM against S. sclerotiorum), whereas piliformic acid exhibits mild or negligible antifungal activity in the same systems, with reported MICs as high as 292 μM (2.92 µmol/mL) . This vast disparity (approx. 27-fold difference) underscores that structural nuances within the alkyl citrate family critically dictate functional efficacy.

Alkyl citrate potency gap
Class-level inference
Sporothriolide EC50 10.7 µM (S. sclerotiorum) vs. piliformic acid MIC 292 µM (C. gloeosporioides)
Structural nuance may dictate functional response
~27-fold difference across phytopathogen models
Alkyl Citrates Natural Product Screening SAR Studies

In Vivo Protection Against Rice Sheath Blight

Sporothriolide provides quantifiable in vivo protection against Rhizoctonia solani-induced rice sheath blight, a key performance indicator not demonstrated for its deactivated analogs. When applied at a concentration of 200 μg/mL, Sporothriolide conferred significant protection to rice plants . This in vivo validation is essential; it distinguishes Sporothriolide from compounds that only show activity in in vitro mycelial growth assays but fail to translate to whole-plant systems. The efficacy at 200 μg/mL (approx. 840 μM) establishes a baseline application rate for agricultural research studies.

In vivo rice sheath blight protection
Supporting evidence
200 µg/mL application conferred protection in rice plant model
Reported in vivo model response; not solely in vitro artifact
R. solani sheath blight model; baseline application rate
In Vivo Efficacy Rice Disease Crop Protection

Sporothriolide Agricultural R&D Applications


Novel Resistance-Breaking Fungicides Against Rhizoctonia solani

Sporothriolide should be prioritized for R&D programs focused on overcoming benzimidazole (MBC) fungicide resistance in Rhizoctonia solani. The evidence confirms its in vitro potency against R. solani (EC50 = 3.04 μg/mL) is within the same order of magnitude as the commercial fungicide carbendazim (EC50 = 1.84 μg/mL) [1], yet it operates via a completely distinct molecular mechanism (fatty acid/citrate synthase inhibition) [2]. This combination of comparable potency with a novel target makes Sporothriolide a scientifically justified lead scaffold for designing new fungicides that are effective against carbendazim-resistant field isolates. Furthermore, its validated in vivo protection of rice plants at 200 μg/mL provides a critical starting point for formulation and field trial development .

SAR-Guided Optimization of α-Methylene Lactone

Sporothriolide is a structurally validated and synthetically accessible lead scaffold. The quantitative attenuation of activity in sporothioethers (MIC increased from 4.2 to 66.6 μg/mL against *M. hiemalis*) [1] demonstrates that the core scaffold is highly sensitive to specific modifications. This provides a clear structure-activity relationship (SAR) foundation for medicinal chemistry campaigns. Additionally, the establishment of a 7-step enantioselective total synthesis yielding 21% overall [2] confirms that the molecule is chemically tractable. Procurement of the natural product is valuable for use as an analytical standard to guide and validate the synthesis of novel analogs with potentially improved potency or altered selectivity.

Mode-of-Action Studies on Fatty Acid and Citrate Synthases

Sporothriolide is a specific chemical probe for investigating the interconnected roles of fatty acid synthase (FAS) and citrate synthase (CS) in fungal metabolism. Its biosynthetic origin and confirmed dependence on these enzymes for its own production [1] suggest that its antifungal activity stems from interfering with this conserved pathway. The documented loss of activity in sporothioether derivatives [2] supports that the intact Sporothriolide molecule is required for target engagement. Unlike broad-spectrum agents like carbendazim, Sporothriolide offers a more targeted tool for dissecting fungal lipid metabolism and the biochemical basis of alkyl citrate toxicity in phytopathogens.

Natural Product-Based Protectant Against Sclerotinia sclerotiorum

For agricultural research programs seeking biological control agents or natural product leads against Sclerotinia sclerotiorum (white mold), Sporothriolide offers a quantifiably potent starting point. Its EC50 of 10.7 μM (2.78 μg/mL) [1] establishes a clear benchmark for activity. This potency, combined with the fact that it is a metabolite of a culturable endophytic fungus [2], positions Sporothriolide as a candidate for integrated pest management (IPM) strategies or as a scaffold for developing bio-rational fungicides. The compound's efficacy against a major pathogen affecting dicot crops provides a concrete, evidence-based rationale for its procurement in agricultural biotech research.

Application
Selection Property
Validation Focus
Rhizoctonia solani resistance-breaking studies
Distinct fatty acid/citrate synthase inhibition mechanism
Mycelial growth inhibition and resistance management assays
α-Methylene lactone SAR optimization
Sporothioether activity attenuation data
Enantioselective synthesis and analog benchmarking
Fungal lipid metabolism target engagement
Fatty acid/citrate synthase pathway probe
Target-specific biochemical and metabolomic profiling
Sclerotinia sclerotiorum biocontrol studies
Endophytic metabolite antifungal activity profile
In vitro and in vivo activity benchmarking in dicot crop models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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